molecular formula C20H15BrN4O3 B2853893 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione CAS No. 2191267-53-3

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2853893
CAS No.: 2191267-53-3
M. Wt: 439.269
InChI Key: NOTQYPLOBVSDLO-UHFFFAOYSA-N
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Description

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinazoline core, a cyclopropyl group, and a 1,2,4-oxadiazole ring substituted with a bromophenyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-cyclopropylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution reactions:

    Oxidation and reduction: The quinazoline core can be subjected to oxidation and reduction reactions, potentially modifying its electronic properties.

    Cycloaddition reactions: The 1,2,4-oxadiazole ring can participate in cycloaddition reactions, forming new ring systems.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions on the bromophenyl group can yield a variety of substituted derivatives, while

Properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclopropylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O3/c21-13-5-3-4-12(10-13)18-22-17(28-23-18)11-24-16-7-2-1-6-15(16)19(26)25(20(24)27)14-8-9-14/h1-7,10,14H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTQYPLOBVSDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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